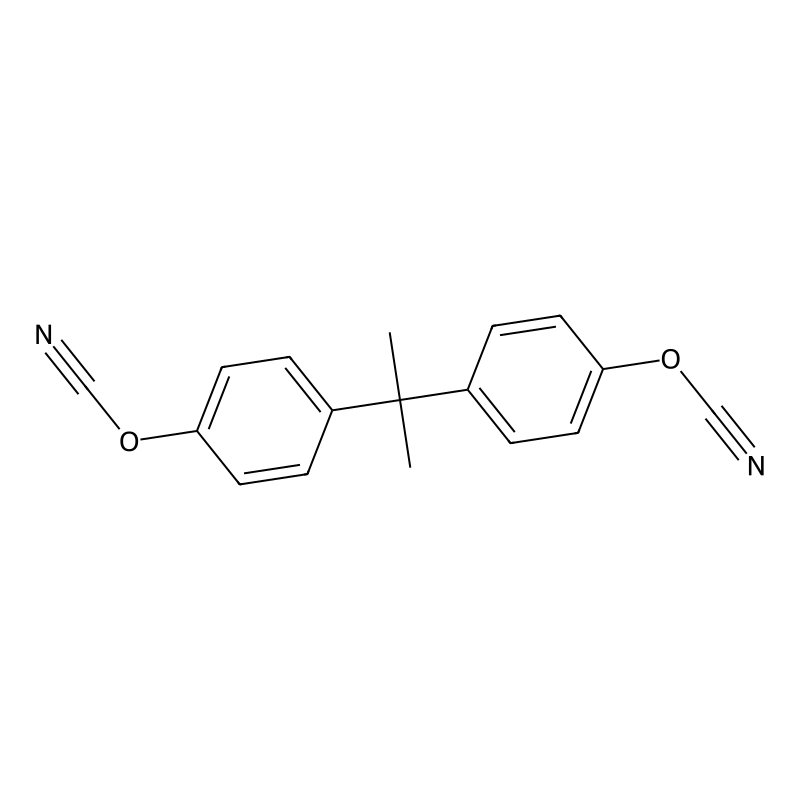2,2-Bis-(4-cyanatophenyl)propane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2-Bis(4-cyanatophenyl)propane, also known as Bisphenol A Dicyanate (BADCy) or 4,4'-Isopropylidenebis(cyanatobenzene), is a chemical compound with the formula C₁₇H₁₄N₂O₂. It is a white crystalline solid that is slightly soluble in water. BADCy is primarily used as a monomer in the production of high-performance thermosetting plastics like epoxy resins. [, ] These resins are known for their excellent mechanical properties, including high strength, stiffness, and resistance to heat and chemicals. []
Due to these properties, BADCy-based epoxy resins find applications in various scientific research fields:
- Aerospace industry: BADCy-based epoxies are used in the construction of aircraft components due to their lightweight, high strength, and flame-retardant properties. []
- Automotive industry: These epoxies are used in various automotive parts, including coatings, adhesives, and composites, due to their durability and resistance to harsh conditions. []
- Electronics industry: BADCy-based epoxies are used in electronic components like printed circuit boards due to their excellent electrical insulating properties. []
Beyond its role in epoxy resin production, BADCy has also been explored in other areas of scientific research, including:
- Development of new materials: Researchers are investigating the use of BADCy in the development of new materials with specific properties, such as improved fire resistance or electrical conductivity. []
- Biomedical applications: Studies have explored the potential use of BADCy in the development of drug delivery systems and medical devices due to its biocompatibility and controlled degradation properties. []
2,2-Bis-(4-cyanatophenyl)propane, also known as bisphenol A cyanate ester, is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of approximately 278.31 g/mol. This compound features two cyanate groups attached to a biphenyl structure, making it a significant cyanate ester monomer. It is characterized by its solubility in solvents like methyl ethyl ketone and has a melting point of around 80 °C, with a predicted boiling point of approximately 391 °C .
- Cyanate Ester Polymerization: This compound can undergo polymerization through thermal or chemical means, leading to the formation of cross-linked networks. The reaction typically involves the reaction of the cyanate groups with hydroxyl groups from various substrates.
- Thermal Decomposition: At elevated temperatures, 2,2-Bis-(4-cyanatophenyl)propane can decompose, releasing nitrogen gas and forming various by-products depending on the conditions.
- Reactions with Nucleophiles: The cyanate groups can react with nucleophiles such as amines or alcohols, forming urethanes or carbamates .
Several methods have been developed for synthesizing 2,2-Bis-(4-cyanatophenyl)propane:
- Direct Cyanation: This involves the reaction of bisphenol A with cyanogen chloride in the presence of a base to yield the desired cyanate ester.
- Cyanate Ester Formation: Another method includes reacting phenolic compounds with cyanogen bromide under controlled conditions to form cyanate esters directly.
- Solvent-Assisted Synthesis: Utilizing solvents like methyl ethyl ketone can enhance the yield and purity of the product during synthesis .
2,2-Bis-(4-cyanatophenyl)propane has several applications:
- Composite Materials: It is used in the production of high-performance composite materials due to its excellent thermal stability and mechanical properties.
- Adhesives and Coatings: The compound serves as a key ingredient in adhesives and coatings that require high durability and resistance to heat.
- Electronic Components: Its properties make it suitable for applications in electronic components where thermal stability is crucial .
Interaction studies involving 2,2-Bis-(4-cyanatophenyl)propane primarily focus on its reactivity with various nucleophiles and its behavior in polymerization processes. Understanding these interactions is essential for optimizing its use in industrial applications and ensuring safety measures are in place during handling.
Several compounds share structural similarities with 2,2-Bis-(4-cyanatophenyl)propane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Bisphenol A | C15H16O2 | Widely used in plastics; lacks cyanate functionality. |
| 4,4'-Methylenedianiline | C13H14N2 | Used in epoxy resins; different functional groups. |
| 1,6-Hexanediamine | C6H16N2 | Utilized in polyamide synthesis; linear structure. |
Uniqueness: What sets 2,2-Bis-(4-cyanatophenyl)propane apart from these compounds is its dual cyanate functionality which allows for unique polymerization characteristics that are not present in other similar compounds. This makes it particularly valuable in high-performance material applications .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 11 of 25 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 14 of 25 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (78.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.71%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
1156-51-0
Wikipedia
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








